molecular formula C32H32BrNO6 B2613476 2-[[5-(3-Bromophenyl)-2-(9H-fluoren-9-ylmethoxycarbonyl)-9-oxa-2-azaspiro[5.5]undecan-5-yl]oxy]acetic acid CAS No. 2247102-75-4

2-[[5-(3-Bromophenyl)-2-(9H-fluoren-9-ylmethoxycarbonyl)-9-oxa-2-azaspiro[5.5]undecan-5-yl]oxy]acetic acid

Cat. No. B2613476
CAS RN: 2247102-75-4
M. Wt: 606.513
InChI Key: BWJRNAQKDYGGNN-UHFFFAOYSA-N
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Description

The compound is a complex organic molecule that contains several functional groups. It has a fluorene group, which is a polycyclic aromatic hydrocarbon composed of three six-membered rings . It also contains a bromophenyl group, which is a phenyl ring substituted with a bromine atom . The compound also features an acetic acid group, a common carboxylic acid .


Synthesis Analysis

The synthesis of such a compound would likely involve multiple steps, each introducing a different functional group. For example, the fluorene group might be introduced via a Friedel-Crafts alkylation . The bromophenyl group could be added via electrophilic aromatic substitution . The acetic acid group might be added last, as carboxylic acids are typically sensitive to many reaction conditions .


Molecular Structure Analysis

The molecular structure of this compound would be quite complex due to the presence of multiple rings and functional groups. The fluorene group is a rigid, planar structure, while the bromophenyl group would add steric bulk . The acetic acid group could participate in hydrogen bonding .


Chemical Reactions Analysis

This compound could undergo a variety of reactions. The bromine atom on the bromophenyl group could be replaced via nucleophilic aromatic substitution . The acetic acid group could react with bases to form a carboxylate anion, or with alcohols to form esters .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its functional groups. For example, the presence of a carboxylic acid group would likely make the compound acidic. The bromophenyl and fluorene groups might increase the compound’s hydrophobicity .

Scientific Research Applications

Synthesis and Stability Enhancements

The chemical compound 2-[[5-(3-Bromophenyl)-2-(9H-fluoren-9-ylmethoxycarbonyl)-9-oxa-2-azaspiro[5.5]undecan-5-yl]oxy]acetic acid and its derivatives are primarily used in the synthesis of amino acids and peptides, contributing significantly to the field of organic chemistry. A notable advancement involves the development of a new reagent, 9-fluorenylmethoxy-carbonyl-N-hydroxy-3-azaspiro[5,5]undecane-2,4-dione ester (Fmoc-OASUD), which has been shown to react with amino acids at room temperature in the presence of a base, yielding Fmoc-amino acids with high purity and yield. This process is advantageous because it avoids impurities typically associated with the Lossen rearrangement observed when using Fmoc-OSu. The higher stability of Fmoc-OASUD compared to Fmoc-OSu underlines its significance in peptide synthesis (Rao et al., 2016).

Spirocyclic Compounds in Synthesis and Applications

Spirocyclic compounds derived from this chemical structure have been extensively studied for their stereochemistry and reactivity. For instance, α-bromo spiroketals have been investigated for their stereochemical configurations and potential in elimination reactions, providing insights into the synthesis of α-bromine-containing spiroketal metabolites. These findings have applications in creating bioactive compounds and understanding the chemical ecology of certain insect species (Lawson et al., 1993).

Electrophilic Amination and C-H Functionalization

The electrophilic amination of C-H-acidic compounds with structures related to 2-[[5-(3-Bromophenyl)-2-(9H-fluoren-9-ylmethoxycarbonyl)-9-oxa-2-azaspiro[5.5]undecan-5-yl]oxy]acetic acid showcases the versatility of these compounds in synthesizing nitrogen-containing heterocycles. This approach has facilitated the development of novel compounds through the introduction of amino groups, further expanding the utility of spirocyclic compounds in medicinal chemistry and material science (Andreae et al., 1992).

Novel Derivatives and Biological Applications

The exploration of spirocyclic derivatives, especially in the synthesis of ciprofloxacin derivatives, highlights the potential of these compounds in developing new antibacterial agents. By modifying the spirocyclic structure, researchers have been able to create derivatives with significant activity against specific bacterial strains, demonstrating the potential of these compounds in addressing antibiotic resistance (Lukin et al., 2022).

Future Directions

Future research on this compound could involve studying its reactivity, stability, and potential uses. If it’s intended to be a drug, studies could focus on its pharmacokinetics, pharmacodynamics, and toxicity .

properties

IUPAC Name

2-[[5-(3-bromophenyl)-2-(9H-fluoren-9-ylmethoxycarbonyl)-9-oxa-2-azaspiro[5.5]undecan-5-yl]oxy]acetic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C32H32BrNO6/c33-23-7-5-6-22(18-23)32(40-20-29(35)36)12-15-34(21-31(32)13-16-38-17-14-31)30(37)39-19-28-26-10-3-1-8-24(26)25-9-2-4-11-27(25)28/h1-11,18,28H,12-17,19-21H2,(H,35,36)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BWJRNAQKDYGGNN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CC2(C1(C3=CC(=CC=C3)Br)OCC(=O)O)CCOCC2)C(=O)OCC4C5=CC=CC=C5C6=CC=CC=C46
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C32H32BrNO6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

606.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-[[5-(3-Bromophenyl)-2-(9H-fluoren-9-ylmethoxycarbonyl)-9-oxa-2-azaspiro[5.5]undecan-5-yl]oxy]acetic acid

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